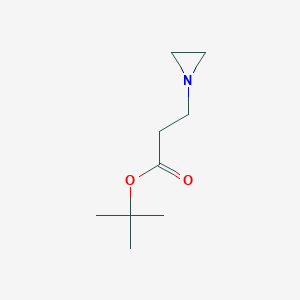

Tert-butyl 3-(aziridin-1-yl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

23693-85-8 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

tert-butyl 3-(aziridin-1-yl)propanoate |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-5-10-6-7-10/h4-7H2,1-3H3 |

InChI Key |

ADBQTOTXSWCHJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1CC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 3 Aziridin 1 Yl Propanoate and Analogous Aziridine Propanoates

Direct Aziridination of Olefins

Direct aziridination involves the construction of the aziridine (B145994) ring by adding a nitrogen atom directly across a carbon-carbon double bond. This atom-economical approach is highly valued and has been realized through several distinct catalytic and stoichiometric strategies.

Catalytic Asymmetric Aziridination Approaches

Catalytic asymmetric aziridination represents a powerful method for producing chiral aziridines. A prominent strategy involves the reaction of imines with diazo compounds, catalyzed by a chiral Lewis acid. While this method formally synthesizes aziridine-2-carboxylates, the principles are directly applicable to the synthesis of analogous chiral aziridines.

Pioneering work has demonstrated that chiral catalysts derived from vaulted biaryl ligands, such as VANOL and VAPOL, in combination with triphenylborate, are highly effective for this transformation. scilit.comacs.orgmsu.edumsu.edu The proposed mechanism involves the coordination of the Lewis acid catalyst to the imine, which activates it for nucleophilic attack by the diazo compound. msu.edu This attack forms a zwitterionic intermediate. Subsequent rotation around the newly formed carbon-carbon bond and backside displacement of dinitrogen by the imine nitrogen atom leads to the stereoselective formation of the cis-aziridine. msu.edu These catalyst systems are notable for their high diastereoselectivity and enantioselectivity across a range of imine substrates, including those derived from both aromatic and aliphatic aldehydes. scilit.commsu.edu Studies have shown that both VANOL and VAPOL-derived catalysts can be equally effective in terms of asymmetric induction. acs.org

| Imine Substrate (R-CH=N-Bh) | Ligand | Yield (%) | cis:trans ratio | ee (%) | Reference |

| R = C₆H₅ | VAPOL | 91 | >50:1 | 98 | msu.edu |

| R = p-ClC₆H₄ | VAPOL | 89 | >50:1 | 96 | msu.edu |

| R = p-MeOC₆H₄ | VANOL | 88 | >50:1 | 98 | msu.edu |

| R = c-C₆H₁₁ | VANOL | 71 | >50:1 | 96 | msu.edu |

| R = (CH₃)₂CH | VAPOL | 55 | >50:1 | 94 | msu.edu |

Table 1. Performance of VANOL- and VAPOL-borate catalysts in the asymmetric aziridination of N-benzhydryl (Bh) imines with ethyl diazoacetate. msu.edu

Electrophilic Nitrogen Source Strategies

This approach utilizes a reagent that delivers an electrophilic nitrogen species (a "nitrene" or "nitrenoid") to the olefin. This eliminates the need for pre-functionalized imines and allows for the direct aziridination of alkenes like tert-butyl acrylate (B77674). A variety of nitrogen sources have been developed, with hydroxylamine (B1172632) derivatives being particularly noteworthy for their ability to generate unprotected N-H and N-alkyl aziridines. researchgate.netacs.org

Rhodium(II) catalysts, such as Rh₂(esp)₂, have proven highly efficient in catalyzing the direct aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid (HOSA) and its N-alkyl derivatives as powerful aminating agents. nih.govorganic-chemistry.org The reaction is believed to proceed through the formation of a Rh-nitrenoid intermediate, which is generated by the coordination of the hydroxylamine to the rhodium catalyst, followed by the loss of a sulfate (B86663) anion. nih.gov This reactive intermediate then undergoes a [2+1] cycloaddition with the olefin to furnish the aziridine product stereospecifically. acs.orgorganic-chemistry.org This method is valued for its operational simplicity, scalability, and tolerance of various functional groups. nih.govorganic-chemistry.org

| Olefin Substrate | N-Source | Catalyst Loading (mol%) | Yield (%) | Reference |

| Styrene | HOSA | 1.0 | 92 | nih.gov |

| 1-Octene | HOSA | 1.0 | 85 | nih.gov |

| trans-4-Octene | HOSA | 0.5 | 94 | nih.gov |

| Indene | HOSA | 1.0 | 95 | nih.gov |

| Styrene | N-Me-HOSA | 1.0 | 90 | nih.gov |

| 1-Octene | N-Me-HOSA | 1.0 | 81 | nih.gov |

Table 2. Rh₂(esp)₂-catalyzed aziridination of various olefins using hydroxylamine-O-sulfonic acids (HOSA) as the nitrogen source. nih.gov

Intermolecular Coupling of Amine Nucleophiles and Unsaturated Substrates

A highly innovative and direct strategy for aziridine synthesis is the coupling of widely available primary amines with unactivated alkenes. nih.gov Traditional methods often struggle with this transformation due to thermodynamic challenges and oxidant incompatibility. nih.gov Modern electrochemical approaches have overcome these limitations. tue.nloup.com

In one such method, unactivated alkenes are electrochemically oxidized to form a metastable, dicationic intermediate. nih.gov This highly reactive species is then trapped in situ by a primary amine nucleophile under basic conditions to yield the corresponding N-alkyl aziridine. nih.govresearchgate.net This electrochemical strategy avoids the need for pre-functionalized, high-energy electrophilic nitrogen reagents and significantly expands the scope of accessible aziridine products. nih.govtue.nl The reaction can be performed in a flow reactor, allowing for short reaction times and high efficiency. tue.nlamazonaws.com Mechanistic studies suggest that the alkene is first anodically oxidized and subsequently reacts with the amine coupling partner. tue.nl

| Alkene | Amine | Yield (%) | Reference |

| 1-Octene | Benzylamine | 83 | amazonaws.com |

| Anethole | Cyclohexylamine | 91 | chemrxiv.org |

| trans-4-Octene | Benzylamine | 85 | amazonaws.com |

| Styrene | 3-Phenylpropylamine | 86 | nih.gov |

| Cyclooctene | Benzylamine | 84 | amazonaws.com |

Table 3. Electrochemical aziridination via oxidative coupling of alkenes and primary amines. nih.govamazonaws.comchemrxiv.org

Intramolecular Cyclization Pathways

Intramolecular cyclization provides a reliable and often stereocontrolled route to aziridines from acyclic precursors. These methods involve forming one of the C-N bonds of the ring through an intramolecular nucleophilic substitution reaction.

Gabriel-Cromwell Type Cyclization of Halogenated Precursors

The Gabriel-Cromwell reaction is a classic method for aziridine synthesis involving the treatment of a β-haloamine or its derivative with a base. nih.govnih.gov The reaction proceeds via an intramolecular Sₙ2 displacement of the halide by the nitrogen atom. To form an aziridine propanoate, a suitable precursor would be a 3-amino-2-halopropanoate. The addition of a base deprotonates the amine (or a related nitrogen functionality like a sulfonamide), which then acts as an internal nucleophile to displace the adjacent halide, closing the three-membered ring.

This method has been extended to various substrates, including the reaction of α,β-unsaturated esters that contain halogens at the γ,δ-positions. For instance, (E)-4,5-dibromo-2-pentenoate reacts with primary amines in the presence of a non-nucleophilic base like DBU to afford the corresponding vinyl aziridines. researchgate.net This demonstrates the versatility of using halogenated precursors for the base-induced formation of the aziridine ring.

Base-Promoted Cyclization of Beta-Substituted Amino Substrates

This strategy is a more general version of the intramolecular approach, where the leaving group at the β-position is not necessarily a halogen. A common and effective variant is the Wenker synthesis, which utilizes β-amino alcohols as precursors. organic-chemistry.orgbaranlab.org In this process, the amino alcohol is first treated with an activating agent to convert the hydroxyl group into a better leaving group, such as a sulfate ester (using chlorosulfonic acid) or a sulfonate ester (using tosyl chloride). organic-chemistry.orgbaranlab.org

Subsequent treatment with a base promotes the intramolecular cyclization. organic-chemistry.org The nitrogen atom attacks the carbon bearing the leaving group, resulting in ring closure and formation of the aziridine. Mild bases like potassium carbonate or even aqueous sodium hydroxide (B78521) can be effective, making this a versatile method applicable to a range of substrates. organic-chemistry.org This approach is foundational for synthesizing aziridines from readily available amino alcohol starting materials. Computational studies have shown that placing an electron-withdrawing group on the nitrogen, such as a sulfonyl group, can accelerate the β-elimination/cyclization process. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the formation of aziridine rings, including those found in aziridine propanoates. These methods typically involve the intramolecular amination of C-H bonds or the direct aziridination of alkenes, often facilitated by a metal catalyst and an external oxidant.

One prominent approach is the copper-promoted intramolecular C-H oxidative amination. organic-chemistry.org This reaction can form aziridine derivatives from precursors containing a secondary amine and a C(sp³)-H bond, using oxygen as the sole oxidant. organic-chemistry.org For the synthesis of a tert-butyl propanoate derivative, a suitable precursor would undergo cyclization to forge the N-C bond of the aziridine ring. Another advanced technique is electrochemical oxidative dehydrogenative C(sp³)-H amination. organic-chemistry.org This method avoids the need for chemical oxidants, generating only hydrogen gas as a byproduct, by using potassium iodide (KI) as both a mediator and an electrolyte in an undivided cell. organic-chemistry.org Furthermore, palladium-catalyzed cascade reactions involving cyclization and oxidative olefination demonstrate the utility of activating C-C π-bonds towards the addition of a tethered nucleophile to generate an organopalladium species, which can then be functionalized. snnu.edu.cn These strategies offer a streamlined pathway to N-functionalized aziridines from readily available primary amines and alkenes. digitellinc.com

Transformations from Other Heterocyclic Systems

The conversion of existing heterocyclic structures into the aziridine ring is a key synthetic tactic. This approach takes advantage of the inherent reactivity of other ring systems to drive the formation of the desired three-membered heterocycle.

Aziridine Formation from 2H-Azirines

2H-Azirines, which are three-membered unsaturated heterocycles containing a carbon-nitrogen double bond, serve as valuable precursors for aziridines. wikipedia.org Due to their significant ring strain, 2H-azirines are more susceptible to nucleophilic addition than typical imines, making them excellent electrophiles. core.ac.ukresearchgate.net The primary addition of a nucleophile across the C=N bond directly yields an aziridine. core.ac.uk

A variety of nucleophiles, including organolithium reagents, Grignard reagents, and hydrides, can be added to 2H-azirines to produce functionalized aziridines. core.ac.ukresearchgate.net For instance, a sustainable flow-batch protocol has been developed for the preparation of 2H-azirines from vinyl azides, followed by their stereoselective transformation into highly functionalized NH-aziridines upon reaction with organolithium compounds. beilstein-journals.orgnih.gov This two-step procedure allows for the synthesis of diverse aziridine structures with high diastereoselectivity. beilstein-journals.org The stability of the resulting aziridine ring can be significantly increased by the presence of certain substituents, such as fluorinated alkyl groups. researchgate.net

| 2H-Azirine Precursor | Organolithium Reagent | Resulting NH-Aziridine Product | Yield |

|---|---|---|---|

| 3-(o-tolyl)-2H-azirine | Phenyllithium (PhLi) | 2-phenyl-3-(o-tolyl)aziridine | 72% |

| 3-(o-tolyl)-2H-azirine | Hexyllithium (HexLi) | 2-hexyl-3-(o-tolyl)aziridine | 68% |

| 3-(o-tolyl)-2H-azirine | n-Butyllithium (BuLi) | 2-butyl-3-(o-tolyl)aziridine | 65% |

| 2,3-diphenyl-2H-azirine | Phenyllithium (PhLi) | 2,2,3-triphenylaziridine | 62% |

| 2,3-diphenyl-2H-azirine | Hexyllithium (HexLi) | 2-hexyl-2,3-diphenylaziridine | 70% (d.r. > 98:2) |

| 2,3-diphenyl-2H-azirine | iso-Butyllithium (iBuLi) | 2-isobutyl-2,3-diphenylaziridine | 65% (d.r. > 98:2) |

Rearrangements of Oximes (e.g., Aza-Quasi-Favorskii Rearrangement)

| O-Sulfonyl Oxime Reagent | Ketone/Enolate Partner | Base | Resulting Aziridine Product | Isolated Yield |

|---|---|---|---|---|

| Diethyl 2-((tosyloxy)imino)malonate | α,α-Dimethylacetophenone | KHMDS | Aziridine with quaternary center | 75% |

| Diethyl 2-((tosyloxy)imino)malonate | 2,2-Dimethylcyclohexanone | KHMDS | Spirocyclic aziridine | 65% |

| Diethyl 2-((tosyloxy)imino)malonate | α-Methyl-tetralone | KHMDS | Endocyclic aziridine | 45% |

| Ethyl 2-((tosyloxy)imino)-3,3,3-trifluoropropanoate | α,α-Dimethylacetophenone | KHMDS | 2-(trifluoromethyl)aziridine-2-carboxylate | 24% |

Esterification and Transesterification Reactions in Aziridine Synthesis

Esterification and transesterification are fundamental reactions in organic synthesis that are crucial for producing esters like tert-butyl 3-(aziridin-1-yl)propanoate. These reactions can be strategically employed at different stages of the synthesis.

One pathway involves the esterification of a carboxylic acid precursor with tert-butanol (B103910). This can be achieved by reacting the acid with 1,1'-carbonyldiimidazole (B1668759) in the presence of a reactive halide under neutral conditions. semanticscholar.org Alternatively, methods for the direct synthesis of tert-butyl esters from carboxylic acids and tert-butanol often use coupling agents or catalysts to facilitate the reaction. researchgate.net

Transesterification is another viable method, where a different ester (e.g., a methyl or ethyl ester) of the aziridinyl propanoate is converted to the desired tert-butyl ester. This reaction can be catalyzed by various means, including N-heterocyclic carbenes (NHCs) or metal clusters, such as those based on zinc. organic-chemistry.org These catalysts enhance the nucleophilicity of the alcohol, allowing the reaction to proceed under mild conditions. organic-chemistry.org For example, a zinc-cluster catalyst efficiently converts alcohols to acetates by refluxing in ethyl acetate (B1210297), demonstrating the utility of such catalysts in transesterification. organic-chemistry.org These methods can be applied either to a precursor molecule before the aziridine ring is formed or to the final 3-(aziridin-1-yl)propanoic acid.

Mechanistic Studies of Aziridine Ring Formation and Activation Relevant to Propanoate Esters

Elucidation of Catalytic Cycles in Aziridination Reactions

The catalytic aziridination of olefins, such as acrylate (B77674) esters, is a powerful method for constructing the three-membered aziridine (B145994) ring. The process typically involves a transition metal catalyst that facilitates the transfer of a nitrene group from a precursor to the C=C double bond. A commonly accepted catalytic cycle, particularly for rhodium(II) catalysts, can be described as follows:

Nitrene Formation: The cycle initiates with the reaction of the Rh(II) catalyst, for example, dirhodium tetraacetate [Rh₂(OAc)₄], with a nitrene precursor, such as an iminoiodinane. This step forms a highly reactive rhodium-nitrene intermediate. nih.govcdnsciencepub.com

Nitrene Transfer: The electrophilic rhodium-nitrene species then approaches the olefin (the propanoate ester in this context). The nitrene is transferred to the double bond in what is often a concerted, although potentially asynchronous, step. acs.orgnih.gov This addition forms the aziridine ring.

Catalyst Regeneration: Upon successful transfer of the nitrene group and formation of the aziridine product, the Rh(II) catalyst is regenerated and can enter another catalytic cycle.

Role of Transition Metal Catalysis in Aziridine Ring Construction

Transition metal catalysts are pivotal in modern aziridination chemistry, offering significant advantages in terms of efficiency, selectivity, and substrate scope over traditional methods. researchgate.net Their primary role is to provide a low-energy pathway for the transfer of a nitrene moiety to an alkene.

Key functions of transition metal catalysts in this process include:

Activation of the Nitrene Precursor: Metals like rhodium, copper, and iron react with stable nitrene sources (e.g., sulfonyliminoiodinanes, azides) to generate transient, highly reactive metal-nitrenoid species. researchgate.netnih.gov This circumvents the need for harsh conditions typically required to generate free nitrenes.

Control of Selectivity: Chiral ligands coordinated to the metal center can induce high levels of enantioselectivity, enabling the synthesis of optically active aziridines. acs.orgnih.gov The catalyst's ligand sphere also influences diastereoselectivity and regioselectivity, particularly with unsymmetrical or substituted olefins. nih.gov

Broadening Substrate Scope: Catalytic systems have been developed that are compatible with a wide array of functional groups on both the olefin and the nitrene precursor. acs.orgmdpi.com This tolerance is crucial for the synthesis of complex molecules and for late-stage functionalization. For instance, rhodium(II) carboxylate catalysts have demonstrated high efficiency for the aziridination of mono-, di-, and trisubstituted olefins, including those containing ester functionalities. acs.orgacs.org

The choice of metal and its associated ligands can be tailored to optimize the reaction for specific substrates, such as propanoate esters, and to achieve desired stereochemical outcomes.

| Catalyst System | Olefin Type | Key Advantages |

| Dirhodium(II) Carboxylates | Mono-, di-, and trisubstituted olefins | High efficiency, chemoselectivity, and potential for high enantioselectivity with chiral ligands. acs.orgacs.org |

| Copper(I)/Bis(oxazoline) Complexes | Styrenes, acrylates | Good for asymmetric aziridination of electron-deficient olefins. nih.gov |

| Iron/Porphyrin Complexes | Conjugated alkenes | Utilizes earth-abundant metal, effective with aryl azides as nitrene source. researchgate.net |

Intramolecular C-N Bond Formation Pathways

An alternative and fundamental strategy for constructing the aziridine ring is through intramolecular cyclization, where the C-N bond is formed by the internal displacement of a leaving group. The most established method in this category is the Wenker synthesis and its variations, which proceed from β-amino alcohols. organic-chemistry.orgresearchgate.net

The general pathway for this intramolecular cyclization is as follows:

Activation of the Hydroxyl Group: The starting β-amino alcohol is treated with a reagent to convert the hydroxyl group into a good leaving group. Classically, this involves esterification with sulfuric acid, but milder reagents like chlorosulfonic acid or tosyl chloride are now more common. organic-chemistry.orgmdpi.com This forms a β-amino hydrogen sulfate (B86663) or a tosylate ester.

Intramolecular Nucleophilic Substitution: The intermediate ester is then treated with a base (e.g., sodium hydroxide (B78521), potassium carbonate). researchgate.netmdpi.com The nitrogen atom's lone pair acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group and displacing it to form the strained three-membered aziridine ring. organic-chemistry.org

This pathway is highly effective for synthesizing a wide range of substituted aziridines. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final aziridine product, making it a valuable method for producing enantiopure compounds. For Tert-butyl 3-(aziridin-1-yl)propanoate, a precursor such as tert-butyl 3-amino-4-hydroxybutanoate could theoretically be cyclized via this pathway after activation of the hydroxyl group.

Recent advancements have focused on developing one-pot procedures that combine the activation and cyclization steps, simplifying the process and often improving yields. mdpi.com

Investigating the Impact of Substituents on Ring Formation

The electronic and steric properties of substituents on both the alkene and the nitrogen precursor significantly influence the efficiency and selectivity of aziridination reactions.

Electronic Effects: In transition metal-catalyzed reactions involving electrophilic nitrene intermediates, the reactivity of the alkene is highly dependent on its electronic nature.

Electron-donating groups on the alkene increase its nucleophilicity, generally leading to faster reaction rates. For example, styrenes with electron-donating groups in the para position react more readily than those with electron-withdrawing groups. acs.org

Electron-withdrawing groups , such as the ester group in tert-butyl acrylate (a precursor to the target molecule's backbone), render the alkene electron-deficient. While this can slow the reaction with electrophilic nitrenes, it makes the system suitable for other mechanistic pathways, such as nucleophilic attack by an ylide in an aza-Darzens-type reaction. nih.govmsu.edu

A study on the aziridination of substituted styrenes using a rhodium catalyst found a negative ρ-value (-0.61), indicating the buildup of positive charge at the benzylic position in the transition state, consistent with an electrophilic attack mechanism. cdnsciencepub.com

Steric Effects: Steric hindrance plays a crucial role in determining the regioselectivity and diastereoselectivity of the aziridination.

Regioselectivity: In olefins with multiple double bonds, the catalyst will preferentially attack the most accessible and electron-rich C=C bond. For instance, in the aziridination of geranyl acetate (B1210297), the reaction occurs selectively at the more substituted, electron-rich double bond away from the sterically demanding acetate group. nih.gov

Diastereoselectivity: The facial selectivity of the nitrene addition is influenced by the steric bulk of substituents on both the alkene and the catalyst's ligands. For cis-olefins, the reaction is often stereospecific, yielding the corresponding cis-aziridine, as the C-N bonds are formed before bond rotation can occur. nih.gov The steric profile of substituents on the nitrogen atom of the aziridine can also affect the ring's stability and subsequent reactivity. researchgate.net

The interplay of these electronic and steric factors is critical and must be carefully considered when designing a synthetic route to a specific aziridine propanoate. nih.govpharmacyfreak.com

Comprehensive Analysis of Reactivity Patterns of Tert Butyl 3 Aziridin 1 Yl Propanoate and Its Derivatives

Nucleophilic Ring-Opening Reactions of Aziridine (B145994) Propanoates

The nucleophilic ring-opening of aziridines is a cornerstone of their synthetic utility, providing a pathway to various functionalized amine derivatives. nih.gov For derivatives of tert-butyl 3-(aziridin-1-yl)propanoate, the reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to its opening. The regioselectivity of this attack is a key consideration in the synthetic application of these compounds.

Regioselective and Stereoselective Ring Opening with Carbon Nucleophiles

The ring-opening of activated aziridines, such as N-acyl or N-alkoxycarbonyl derivatives, with carbon nucleophiles is a powerful method for C-C bond formation. While heteroatom nucleophiles often attack the less substituted carbon (C3), the regioselectivity with carbon nucleophiles can be more varied. clockss.org For aziridine-2-carboxylates, which are structurally analogous to the propanoate derivative, carbon nucleophiles can attack in a non-regioselective manner. clockss.org However, the specific regiochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile.

Enolates derived from ketones, esters, and amides have been effectively used as nucleophiles for the ring-opening of aziridines, leading to the formation of γ-amino carbonyl compounds. nih.gov The stereoselectivity of these reactions is often high, proceeding with an inversion of configuration at the center of attack, which is characteristic of an S(_N)2 reaction.

For instance, the reaction of N-activated aziridine-2-carboxylate (B8329488) esters with carbonyl-stabilized Wittig reagents results in the opening of the aziridine ring to form a phosphorus ylide. This intermediate can then react with carbonyl compounds, providing a route to optically pure unsaturated amino acids.

| Nucleophile | Substrate | Product | Regioselectivity | Ref. |

| Organocuprates | Aziridine-2-carboxylate esters | β- and γ-amino acids | Variable | |

| Wittig Reagents | N-tosyl-aziridine-(2S)-carboxylate | Unsaturated amino acids | C3-N cleavage | |

| Enediolates | N-tosyl-2-substituted aziridines | γ-amino acids | High | mdpi.comnih.gov |

Heteronucleophilic Ring Opening (e.g., Oxygen, Nitrogen, Halide Nucleophiles)

The ring-opening of activated aziridines with heteroatom nucleophiles is a well-established and generally more predictable reaction. For aziridine-2-carboxylates, heteroatom nucleophiles typically attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org This regioselectivity is attributed to both steric and electronic factors.

Oxygen Nucleophiles: Alcohols can open the aziridine ring, particularly in the presence of a Lewis acid catalyst, to produce β-amino ether derivatives. nih.gov

Nitrogen Nucleophiles: Amines and other nitrogen-based nucleophiles are effective for the ring-opening of aziridines, yielding 1,2-diamine derivatives. This reaction is synthetically valuable for the construction of more complex nitrogen-containing molecules.

Halide Nucleophiles: The use of halides as nucleophiles in aziridine ring-opening has been developed to produce β-haloamines. For instance, the enantioselective fluoride (B91410) ring-opening of meso-N-picolinamide aziridines has been achieved using a cooperative Lewis acid catalytic system. mdpi.com

| Nucleophile | Substrate | Catalyst | Product | Regioselectivity | Ref. |

| Alcohols | 2-Aryl-N-tosylaziridines | Lewis Acid | 1,2-Amino ethers | High | nih.gov |

| Amines | Activated Aziridines | - | 1,2-Diamines | - | researchgate.net |

| Fluoride (latent HF) | meso-N-picolinamide aziridines | (salen)Co and Ti(IV) | trans-β-fluoroamine | High | mdpi.com |

Alkylative Aziridine Ring Opening

Alkylative aziridine ring-opening provides a route to N-alkylated amine-containing molecules with the concurrent introduction of an external nucleophile. mdpi.comnih.gov This process involves the activation of the aziridine nitrogen through alkylation, forming a highly reactive aziridinium (B1262131) ion. This intermediate is then susceptible to ring-opening by an external nucleophile. mdpi.comsemanticscholar.org

The success of this strategy relies on the stability of the aziridinium ion and the use of an alkylating agent with a non-nucleophilic counter-anion, allowing the external nucleophile to dictate the ring-opening. mdpi.com The regioselectivity of the nucleophilic attack on the aziridinium ion can be controlled to yield either α- or β-amino compounds. semanticscholar.org For example, the reaction of a 2-substituted aziridine with methyl trifluoromethylsulfonate (MeOTf) generates a stable aziridinium ion, which can then be opened by nucleophiles like acetate (B1210297) or azide (B81097) in a regio- and stereoselective manner. mdpi.com

Catalytic Strategies for Ring Opening

Catalysis plays a crucial role in enhancing the reactivity and controlling the selectivity of aziridine ring-opening reactions. Both transition metals and Lewis acids have been employed to facilitate these transformations.

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metal catalysis offers a robust platform for the regioselective and stereospecific ring-opening of aziridines. mdpi.comscilit.comdoaj.org Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the ring-opening of aziridines with various carbon nucleophiles. acs.org The mechanism of these reactions often involves an oxidative addition of the aziridine to the metal center, followed by transmetalation and reductive elimination. The regioselectivity of the initial ring-opening step is a critical determinant of the final product. acs.org

Titanocene catalysts have been used for the radical ring-opening of N-acylated aziridines, providing access to β-functionalized alkylamines with high regioselectivity. mdpi.comscilit.com

| Catalyst System | Substrate | Nucleophile | Product | Key Feature | Ref. |

| Palladium/SIPr or P(t-Bu)2Me | N-Tosyl-2-arylaziridines | Arylboronic acids | β-Arylamines | Regiodivergent | acs.org |

| Titanocene(III) complexes | N-Acylated aziridines | - | β-Amino acid derivatives | Radical ring-opening | mdpi.comscilit.com |

Cooperative Lewis Acid Catalysis in Ring Opening

Lewis acids activate the aziridine ring by coordinating to the nitrogen atom, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack. nih.gov Cooperative Lewis acid catalysis, where two different Lewis acids work in synergy, has emerged as a powerful strategy for enantioselective ring-opening reactions.

A notable example is the enantioselective fluoride ring-opening of meso-aziridines, where a combination of a chiral (salen)Co catalyst and an achiral Ti(IV) cocatalyst is employed. mdpi.com In this system, the Ti(IV) Lewis acid is proposed to activate the aziridine, while the chiral (salen)Co complex delivers the fluoride nucleophile, leading to the formation of the trans-β-fluoroamine product with high enantioselectivity. mdpi.com This bimetallic mechanism highlights the potential of cooperative catalysis to achieve transformations that are challenging with a single catalyst. mdpi.com

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for mediating reactions of aziridines, often providing high levels of stereocontrol without the need for transition metals. For derivatives of this compound, particularly those with activating groups on the nitrogen (like a tosyl group), organocatalytic strategies primarily focus on asymmetric ring-opening reactions.

Chiral phase-transfer catalysts (PTCs) have been successfully employed in the organocatalytic ring-opening of N-tosyl protected aziridines with nucleophiles such as β-ketoesters. rsc.orgresearchgate.net These reactions lead to the formation of optically active aminoethyl-functionalized compounds with excellent enantioselectivity (up to 99% ee). rsc.orgresearchgate.net The mechanism typically involves the formation of a complex between the organocatalyst and the nucleophile, which then attacks the aziridine ring. The chiral environment provided by the catalyst directs the approach of the nucleophile, resulting in an enantioselective ring-opening.

Similarly, other organocatalytic systems have been developed for the aziridination of α,β-unsaturated aldehydes, which represents a synthetic route to aziridine carboxylates. nottingham.ac.uk While these methods focus on the formation of the aziridine ring, the principles of stereocontrol imparted by organocatalysts, such as diphenylprolinol silyl (B83357) ethers, are broadly applicable to reactions involving the aziridine moiety. nottingham.ac.uk The development of these methods highlights the potential for creating chiral building blocks from aziridine esters through organocatalytic pathways. nih.gov

Table 1: Examples of Organocatalytic Reactions Involving Aziridines

| Catalyst Type | Reactants | Product Type | Key Feature | Ref |

| Chiral Phase-Transfer Catalyst (PTC) | N-Tosyl aziridine, β-ketoester | Optically active aminoethyl compounds | Asymmetric ring-opening | rsc.orgresearchgate.net |

| Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde, N-arenesulfonyloxycarbamate | Chiral aziridine carboxylate precursor | Enantioselective aziridination | nottingham.ac.uk |

Rearrangement and Ring Expansion Reactions

The significant ring strain in aziridines makes them ideal substrates for rearrangement and ring expansion reactions, which lead to the formation of larger, more stable heterocyclic systems. scispace.comresearchgate.net These transformations are of great synthetic value as they provide access to four-, five-, and even seven-membered heterocycles that are prevalent in biologically active molecules. scispace.comresearchgate.net

Carbonylation Reactions

One of the most powerful ring expansion methods for aziridines is the transition-metal-promoted carbonylation, which involves the insertion of a carbon monoxide (CO) molecule into one of the ring's carbon-nitrogen bonds. researchgate.net This reaction provides an efficient and often highly stereoselective route to β-lactams (azetidin-2-ones), a core structural motif in many antibiotic drugs. researchgate.net

The reaction is typically catalyzed by complexes of rhodium, palladium, or cobalt. researchgate.net The mechanism is believed to involve an initial oxidative addition of the catalyst into the C-N bond of the aziridine ring. This is followed by the insertion of CO and subsequent reductive elimination to yield the four-membered β-lactam ring. acs.org The regio- and stereoselectivity of the carbonylation are highly dependent on the catalyst system and the substitution pattern of the aziridine substrate. acs.orgresearchgate.net For instance, rhodium-catalyzed carbonylation of 2-arylaziridines proceeds with high regiospecificity. researchgate.net

Table 2: Catalysts Used in Aziridine Carbonylation

| Metal Catalyst | Product | Typical Conditions | Ref |

| Rhodium (e.g., [Rh(CO)₂Cl]₂) | β-Lactam | High pressure of CO, elevated temperature | researchgate.net |

| Palladium (e.g., Pd(PPh₃)₄) | β-Lactam / δ-Lactam (from vinyl aziridines) | CO pressure, various ligands | researchgate.net |

| Cobalt (e.g., Co₂(CO)₈) | β-Lactam | CO atmosphere | researchgate.net |

Ring Expansions to Larger Heterocycles (e.g., Azetidines, Oxazolines)

Beyond carbonylation, aziridine esters can be converted into other valuable heterocyclic structures like azetidines and oxazolines through various ring expansion strategies. semanticscholar.org

Azetidines: The one-carbon ring expansion of aziridines to azetidines represents a significant synthetic challenge. Recently, a novel biocatalytic approach has been developed using engineered cytochrome P450 enzymes. chemrxiv.orgresearchgate.net This "carbene transferase" enzyme facilitates the reaction of an aziridine with a diazo compound. The enzyme-generated carbene forms a reactive aziridinium ylide intermediate. Crucially, the enzyme's active site controls the fate of this ylide, guiding it through a highly enantioselective rsc.orgresearchgate.net-Stevens rearrangement to furnish the chiral azetidine (B1206935) product, while suppressing competing side reactions. chemrxiv.orgresearchgate.net This method provides access to enantiopure azetidines, which are valuable building blocks in medicinal chemistry. clockss.orgorganic-chemistry.org

Oxazolines: Oxazolines are five-membered heterocycles that can be synthesized from aziridines via electrophilic ring expansion. A notable method involves the reaction of 2-arylaziridines with alkoxycarbonylketenes, which are generated in situ from alkyl 2-diazo-3-oxoalkanoates under microwave heating. d-nb.infobeilstein-archives.org The ketene (B1206846) acts as an electrophile, which is attacked by the aziridine nitrogen. This is followed by a ring-opening of the protonated aziridine and subsequent cyclization to yield the 2-(oxazolin-2-yl)alkanoate product in good to excellent yields. d-nb.infobeilstein-archives.org This catalyst-free method is efficient and can be applied to synthesize a range of oxazoline (B21484) derivatives, including amides and phosphonates. d-nb.info The oxazoline ring itself can undergo further transformations, such as hydrolytic ring-opening to yield amino esters, demonstrating its utility as a synthetic intermediate. nih.govsemanticscholar.org

Cycloaddition Chemistry Involving Aziridine Esters

Aziridines, particularly those with activating substituents, are excellent precursors for the in-situ generation of azomethine ylides. These ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.govmdpi.com This strategy provides a powerful and atom-economical pathway to construct five-membered nitrogen-containing heterocycles, such as pyrrolidines and oxazolidines.

The generation of the azomethine ylide from the aziridine ring can be achieved either thermally or photochemically. nih.govrsc.org The process involves a stereospecific conrotatory or disrotatory cleavage of one of the carbon-carbon bonds of the aziridine ring. The resulting ylide can then be trapped by a suitable dipolarophile, which can include alkenes, alkynes, or carbonyl compounds. nih.govmdpi.com

Reaction with Alkenes and Alkynes: The cycloaddition of azomethine ylides with electron-deficient alkenes and alkynes is a classic method for the synthesis of highly substituted pyrrolidine (B122466) and dihydropyrrole rings, respectively.

Reaction with Carbonyls: When aldehydes or ketones are used as dipolarophiles, the [3+2] cycloaddition leads to the formation of oxazolidine (B1195125) rings. nih.govmdpi.com This reaction is particularly useful for synthesizing complex polycyclic systems and has been studied extensively.

Recently, a visible-light photocatalytic method has been developed for the generation of azomethine ylides from aziridines. rsc.org This approach allows the reaction to proceed under mild conditions and is driven by two consecutive electron-transfer processes mediated by an organic photocatalyst. This modern methodology expands the scope and utility of aziridine-based cycloaddition reactions. rsc.org

Table 3: [3+2] Cycloaddition Reactions of Aziridine-Derived Azomethine Ylides

| Ylide Generation Method | Dipolarophile | Product Heterocycle | Ref |

| Thermal | Alkenes (e.g., DMAD) | Pyrrolidine/Dihydropyrrole | researchgate.net |

| Thermal | Aldehydes, Ketones | Oxazolidine | nih.govmdpi.com |

| Photochemical | Alkenes | Pyrrolidine | rsc.org |

| Photocatalytic (Visible Light) | Various Dipolarophiles | Pyrrolidine | rsc.org |

Reactivity of the Ester Moiety in Conjugation with the Aziridine Ring

The tert-butyl ester group in this compound can undergo reactions typical of esters, such as hydrolysis and transesterification. However, its reactivity can be influenced by the proximate aziridine ring, and reaction conditions must be chosen carefully to avoid undesired ring-opening.

Hydrolysis and Transesterification: The tert-butyl group can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the corresponding carboxylic acid. mdpi.com This is a common deprotection strategy. Transesterification, the exchange of the alkoxy group of an ester, is also a feasible transformation. This can be achieved using various alcohols under basic, acidic, or enzyme-catalyzed conditions. researchgate.netnih.gov For instance, efficient transesterification of tert-butyl esters can be catalyzed by borane (B79455) compounds or achieved using potassium tert-butoxide. researchgate.netrsc.org Lipase-catalyzed transesterification in the presence of tert-butanol (B103910) has also been reported, highlighting the versatility of biocatalysis in ester transformations. nih.gov

Influence on the Aziridine Ring: While the propanoate ester group is not directly attached to the aziridine nitrogen, its electron-withdrawing nature can have a modest influence on the ring's reactivity. This effect is much less pronounced than in N-acyl or N-sulfonyl aziridines, where the electron-withdrawing group strongly activates the ring towards nucleophilic attack. acs.orgresearchgate.netnih.gov In the case of this compound, nucleophilic attack could potentially occur at two sites: the carbonyl carbon of the ester or the carbon atoms of the aziridine ring. The reaction pathway would depend on the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles might favor attack at the carbonyl carbon, while softer nucleophiles, particularly in the presence of an acid catalyst that activates the aziridine, might lead to ring-opening. nih.gov The anionic ring-opening polymerization of N-(tert-butoxycarbonyl)aziridine demonstrates how a carbonyl group directly attached to the nitrogen activates the ring for polymerization. mdpi.comresearchgate.net While the effect is transmitted through a propyl chain in the target compound, some electronic influence may still be present.

Strategic Applications in Organic Synthesis and Molecular Construction

Utilization as Versatile Synthons for Nitrogen-Containing Compounds

The primary utility of tert-butyl 3-(aziridin-1-yl)propanoate in organic synthesis stems from the high ring strain of the three-membered aziridine (B145994) ring, which is estimated to be around 27 kcal/mol. researchgate.net This strain facilitates facile ring-opening reactions when treated with a diverse array of nucleophiles, making the compound an excellent synthon for introducing a β-amino propanoate fragment into target molecules. researchgate.netresearchgate.net This reactivity is the foundation for synthesizing a vast library of nitrogen-containing compounds.

The ring-opening is typically activated by protonation or coordination to a Lewis acid, which makes the aziridine carbon atoms more electrophilic and susceptible to nucleophilic attack. This process allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For instance, various nucleophiles can be employed to generate β-functionalized amine derivatives, which are crucial intermediates in medicinal chemistry and materials science. researchgate.net

The versatility of this synthon is demonstrated by the wide range of products accessible through its ring-opening. Nucleophiles such as organometallics, enolates, amines, thiols, and halides can be used to introduce diverse functional groups at the β-position relative to the nitrogen atom. researchgate.netnih.gov

| Nucleophile Category | Example Nucleophile | Resulting Compound Class |

| Carbon | Grignard Reagents (RMgX) | β-Alkyl/Aryl Amino Esters |

| Carbon | Organocuprates (R₂CuLi) | β-Alkyl/Aryl Amino Esters |

| Sulfur | Thiols (RSH) | β-Thio Amino Esters |

| Halogen | Halide Ions (X⁻) | β-Halo Amino Esters |

| Nitrogen | Azides (N₃⁻) | β-Azido Amino Esters |

This reactivity profile establishes this compound as a cornerstone for the synthesis of complex acyclic and cyclic nitrogenous molecules.

Asymmetric Synthesis of Chiral Amines and Beta-Amino Acids

Optically active β-amino acids and chiral amines are of significant interest due to their prevalence in natural products, pharmaceuticals, and their use as building blocks for peptidomimetics. illinois.eduresearchgate.netnih.gov this compound serves as a key precursor in the asymmetric synthesis of these valuable compounds. The strategies generally fall into two categories: the synthesis of an enantiomerically pure aziridine precursor followed by stereospecific ring-opening, or the catalytic asymmetric ring-opening of a prochiral aziridine.

Catalytic asymmetric methods have been developed that utilize chiral catalysts to achieve high enantioselectivity in the synthesis of aziridines from achiral precursors. msu.edunih.gov Once the chiral aziridine ester is obtained, its ring can be opened with high stereospecificity. For example, nucleophilic attack often proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. This allows for precise control over the stereochemistry of the final product. msu.edu

A notable application is the indium(III)-mediated ring opening of N-functionalized aziridines with cysteine derivatives, which provides a scalable and stereoselective route to orthogonally protected β-methyllanthionines, a non-proteinogenic amino acid found in lantibiotic peptides. nih.gov While not the exact subject compound, this demonstrates the principle of using aziridine-containing esters for the synthesis of complex amino acids. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. nih.govmsu.edu

Table 5.2: Examples of Catalytic Asymmetric Aziridination Reactions

| Catalyst System | Imine Substrate | Diazo Compound | Diastereoselectivity | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Boroxinate Catalyst | Alkynyl imines | Diazo esters | cis-selective | High |

| VANOL-derived Catalyst | N-Boc imines | α-Diazo esters | High | Excellent |

This table presents generalized findings in catalytic asymmetric aziridination to illustrate the principles applicable to synthesizing chiral precursors for compounds like this compound. nih.govmsu.eduacs.org

The transformation of chiral aziridine carboxylic acid esters, through regio- and stereoselective ring-opening, is a documented strategy for producing a wide variety of β-amino acids. researchgate.net

Construction of Complex Polycyclic and Heterocyclic Frameworks

Beyond serving as a precursor for linear chains, this compound is instrumental in constructing more complex molecular scaffolds, including polycyclic and heterocyclic systems. The aziridine ring can act as a linchpin in annulation reactions, where it is incorporated into a larger ring system.

One powerful strategy involves the [3+2] cycloaddition reaction of vinyl aziridines with various dipolarophiles. acs.org While the subject compound is not a vinyl aziridine, it can be readily converted to one. These reactions, often catalyzed by transition metals like iridium, provide access to chiral γ-lactams and other five-membered heterocycles. acs.org Furthermore, aziridines can react with imines or isocyanates in copper-catalyzed reactions to synthesize five-membered heterocycles like imidazolidines and imidazolidinones, respectively, demonstrating a ring-expansion methodology. nih.gov

A direct example of using a similar compound involves the reaction of ethyl 3-(2-methylaziridin-1-yl)propanoate with elemental sulfur. This reaction proceeds via a self-catalyzed ring-opening mechanism to form oligosulfide-functionalized diamines, which can be used to create novel polysulfide polymers. researchgate.net This showcases how the aziridine moiety can be leveraged to build unique heterocyclic and polymeric frameworks. The ability of the aziridinium (B1262131) ion to react as a 1,3-dipole precursor after C-C or C-N bond scission allows for the synthesis of an immense diversity of nitrogen-containing heterocycles through 1,3-dipolar cycloadditions. nih.gov

Derivatization for Functional Material Precursors

The derivatization of this compound is a key strategy for creating precursors for advanced functional materials. The nitrogen atom of the aziridine ring can be functionalized with electron-withdrawing groups to activate the ring for anionic ring-opening polymerization (AROP). This process is a powerful method for producing linear polymers with controlled molecular weights. mdpi.comosti.gov

A closely related monomer, tert-butyl aziridine-1-carboxylate (BocAz), which features a tert-butyloxycarbonyl (Boc) activating group directly on the nitrogen, has been shown to undergo AROP. mdpi.comosti.gov The polymerization is initiated by a nucleophilic attack that opens the aziridine ring, forming an aza-anion that propagates by attacking subsequent monomer units. mdpi.com The resulting polymer, poly(BocAz), is linear because the Boc group deactivates the nitrogen lone pairs in the polymer backbone, preventing the branching reactions that are characteristic of cationic polymerization of aziridines. mdpi.com

A similar polymerization mechanism can be envisioned for this compound, where the N-propanoate structure would similarly lead to a linear polymer. A crucial advantage of using a Boc-like group is that it can be removed under relatively mild acidic conditions. mdpi.com For example, deprotection of poly(BocAz) with trifluoroacetic acid (TFA) yields linear polyethyleneimine (lPEI). mdpi.com Linear PEI is a highly sought-after material for applications such as gene transfection, metal chelation, and CO₂ capture. mdpi.com Therefore, this compound serves as a potential precursor for synthesizing functional polyamines with tailored properties.

Polymerization Chemistry of Aziridine Propanoate Esters

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridine (B145994) Esters

Anionic ring-opening polymerization (AROP) is a prominent method for the controlled polymerization of N-activated aziridines. The presence of an electron-withdrawing group on the nitrogen atom is crucial for this mechanism to proceed, as it activates the aziridine ring towards nucleophilic attack. In the case of tert-butyl 3-(aziridin-1-yl)propanoate, the tert-butyl propanoate group serves this activating function, analogous to other N-acyl groups like the tert-butyloxycarbonyl (Boc) group found in tert-butyl aziridine-1-carboxylate (BocAz). researchgate.netnih.govnih.govosti.govmdpi.com

The AROP of such activated aziridines is attractive due to the potential for producing polymers with well-defined molecular weights and low dispersity. rsc.org This control is a significant advantage over other polymerization methods. The first anionic polymerization of an aziridine via an azaanion was reported in 2005, paving the way for the synthesis of linear polyaziridines. rsc.org Organocatalytic approaches, for instance using N-heterocyclic carbenes, have also been developed to provide metal-free routes to well-defined poly(aziridine)s. rsc.org

Mechanism and Kinetic Studies of AROP

The mechanism of AROP for an N-acylated aziridine like this compound is believed to be similar to that of other N-activated aziridines, such as N-sulfonylaziridines or BocAz. mdpi.com The process is typically initiated by a nucleophilic attack on one of the carbon atoms of the aziridine ring. This attack leads to the opening of the strained three-membered ring and the formation of a propagating aza-anionic species.

The polymerization proceeds through the sequential addition of monomer units to the growing polymer chain, with the aza-anion at the chain end acting as the nucleophile for the next ring-opening event. The N-acyl group plays a critical role by stabilizing the negative charge on the nitrogen atom of the propagating species, which prevents unwanted side reactions like chain transfer and branching. nih.gov

Kinetic studies on related systems, such as the polymerization of 2-methyl-N-tosylaziridines initiated by benzoic acid, have demonstrated the controlled and living nature of the polymerization when using certain organocatalysts. acs.org Research on the polymerization of BocAz has shown that while the tert-butyloxycarbonyl group activates the aziridine for AROP, the resulting polymer, poly(BocAz), has limited solubility in solvents compatible with AROP. researchgate.netnih.govnih.govosti.gov This poor solubility can lead to premature precipitation of the polymer, thereby limiting the achievable molecular weight. researchgate.netnih.govnih.govosti.gov

Below is a table summarizing the findings from the AROP of a closely related activated aziridine, tert-butyl aziridine-1-carboxylate (BocAz).

| Initiator/Catalyst System | Key Findings | Reference |

| BuN(K)Ts | The BOC group activates the aziridine for AROP. | researchgate.net |

| BuN(K)Ts | The resulting poly(BocAz) is linear. | researchgate.netnih.govnih.govosti.gov |

| BuN(K)Ts | Poor solubility of poly(BocAz) limits high molecular weight polymer synthesis. | researchgate.netnih.govnih.govosti.gov |

| BuN(K)Ts | Deprotection of poly(BocAz) with trifluoroacetic acid yields linear polyethyleneimine. | researchgate.netnih.govnih.govosti.gov |

Synthesis of Linear Polyethyleneimine Analogs

One of the most significant applications of the polymerization of N-acylated aziridines is the synthesis of linear polyethyleneimine (LPEI) and its derivatives. researchgate.netnih.gov LPEI is a highly sought-after polymer for various applications, but its direct synthesis is challenging. The AROP of activated aziridines provides an indirect route.

The process involves two main steps:

Polymerization : An N-acylated aziridine, such as this compound, is polymerized via AROP to produce a linear poly(N-acylaziridine). In this polymer, the nitrogen atoms within the backbone are protected by the acyl groups. This protection is key to preventing the branching that typically occurs during the cationic polymerization of unsubstituted aziridine. nih.gov

Deprotection : The acyl protecting groups are subsequently removed from the polymer backbone. For instance, the Boc group on poly(BocAz) can be cleanly removed using trifluoroacetic acid (TFA). researchgate.netnih.govnih.govosti.gov This deprotection step yields the final linear polyethyleneimine.

This method stands in contrast to the traditional synthesis of LPEI, which often involves the hydrolysis of poly(2-oxazolines). nih.gov The development of N-activated aziridine monomers with easily removable electron-withdrawing groups is highly desirable, as the removal of some activating groups, like sulfonyl groups, can require harsh conditions. nih.gov The use of an ester-based activating group, as in this compound, offers a potentially more facile deprotection route.

Cationic Ring-Opening Polymerization (CROP)

The ring-opening polymerization of N-substituted aziridines, including those with acyl functionalities, can also proceed through a cationic mechanism (CROP). rsc.org In contrast to AROP which yields linear polymers, the CROP of unsubstituted aziridine typically results in branched polyethyleneimine (bPEI). nih.gov

For N-substituted aziridines, the polymerization mechanism is influenced by the nature of the substituent on the nitrogen atom. While electron-withdrawing groups favor AROP, the lone pair of electrons on the nitrogen can still be protonated or complexed by a Lewis acid to initiate CROP. However, a significant challenge in the CROP of N-substituted aziridines is the possibility of an irreversible termination reaction. This termination can occur through the nucleophilic attack of tertiary amines in the polymer backbone on the active aziridinium (B1262131) species, leading to the formation of unreactive quaternary ammonium (B1175870) salts. rsc.org

Multicomponent Polymerization Strategies

Multicomponent polymerizations (MCPs) represent an efficient strategy for creating complex polymer structures from three or more different monomers in a single step. While specific examples involving this compound are not extensively documented, aziridines, in general, are valuable monomers for such strategies due to their reactivity.

For instance, copolymers have been synthesized using N-(2-hydroxyethyl)aziridine with electrophilic comonomers like 1,2,3,6-tetrahydropthalic anhydride (B1165640) without an external initiator. rsc.org These polymerizations can proceed through the formation of a zwitterionic intermediate that initiates and propagates the chain growth. rsc.org This approach highlights the potential for creating diverse polymer architectures by combining nucleophilic aziridine monomers with various electrophilic comonomers. The use of multicomponent reactions can also be a powerful tool for synthesizing tetrazole building blocks, which can then be incorporated into more complex molecules. rug.nl

Post-Polymerization Modifications and Derivatization of Aziridine-Derived Polymers

Post-polymerization modification is a powerful technique for introducing a wide range of functionalities into a polymer structure. utexas.edu Polymers derived from this compound offer several avenues for such modifications.

One primary method involves the deprotection of the N-acyl group to yield a linear polyethyleneimine backbone, as discussed previously. The secondary amine groups in the resulting LPEI are highly reactive and can be functionalized through various chemical reactions, such as alkylation, acylation, and condensation reactions. This allows for the synthesis of a wide array of functional polymers with tailored properties.

Alternatively, if the tert-butyl ester group remains intact on the polymer side chains, it can be hydrolyzed to yield carboxylic acid functionalities. These carboxylic acid groups can then be used for further derivatization, for example, through amide bond formation with various amines.

The general strategy of post-polymerization modification is particularly useful when the desired functional monomer is either difficult to synthesize or incompatible with the polymerization conditions. utexas.edu By first creating a stable precursor polymer, a diverse library of functional materials can be accessed through subsequent chemical transformations.

Computational and Theoretical Insights into Tert Butyl 3 Aziridin 1 Yl Propanoate Chemistry

Quantum Mechanical Studies on Aziridine (B145994) Ring Strain and Energetics

The defining characteristic of the aziridine ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. Quantum mechanical calculations are crucial for quantifying this strain and understanding its thermodynamic implications.

The ring strain energy (RSE) of the parent aziridine ring is computationally and experimentally determined to be approximately 27 kcal/mol. acs.org This substantial stored energy is a primary driving force for the diverse ring-opening reactions that characterize aziridine chemistry. acs.org The release of this strain provides a thermodynamic driving force, rendering the three-membered ring susceptible to nucleophilic attack.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for exploring complex reaction mechanisms involving molecules like tert-butyl 3-(aziridin-1-yl)propanoate.

Elucidation of Transition States and Intermediates in Aziridination

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transient species such as transition states and intermediates. In the context of aziridination—the formation of the aziridine ring—DFT studies have provided detailed mechanistic pictures.

For instance, in metal-catalyzed aziridination reactions, DFT can distinguish between different proposed pathways. Calculations have been used to compare the energetics of stepwise versus concerted mechanisms. A combined computational and experimental study on a tetracarbene iron-catalyzed aziridination revealed that the reaction proceeds through an open-chain radical intermediate rather than a concerted azametallacyclobutane intermediate. researchgate.net DFT calculations showed that the free energy of activation to form the aziridine from the open-chain intermediate (TS2) was significantly lower (ΔG‡ = 10.8 kcal/mol) than from the azametallacyclobutane intermediate. researchgate.net These calculations of transition states and intermediates provide critical insights that are essential for developing more efficient and selective catalysts. researchgate.net

Computational Modeling of Ring-Opening Regioselectivity and Stereoselectivity

The reaction of this compound with a nucleophile can, in principle, lead to two different regioisomers, depending on which of the two ring carbons is attacked. DFT modeling is a powerful tool for predicting and rationalizing the regioselectivity and stereoselectivity of these ring-opening reactions.

Computational studies on palladium-catalyzed ring-opening cross-couplings of aziridines have shown that the choice of ligand on the metal catalyst can invert the regioselectivity. acs.org DFT calculations revealed that the ring-opening event, which is an SN2-type oxidative addition, is the regioselectivity- and stereospecificity-determining step. The calculations demonstrated that interactions between the catalyst and the aziridine substrate, such as steric hindrance and stabilizing non-covalent interactions, dictate which carbon is attacked. acs.org For example, with a bulky phosphine (B1218219) ligand, the nucleophilic attack occurs at the less sterically hindered terminal carbon (C3), whereas with an N-heterocyclic carbene (NHC) ligand, the attack is directed to the more substituted benzylic carbon (C2). acs.org This stereoinvertive SN2 mechanism explains the observed stereochemical outcomes. acs.orgmdpi.com The regioselectivity is often governed by a combination of steric and electronic effects of the substituents on the aziridine ring. nih.govfrontiersin.orgnih.gov

Conformational Analysis and Substituent Effects on Aziridine Reactivity

The reactivity of the aziridine ring is not solely determined by its inherent strain but is also modulated by the conformational preferences and electronic effects of its substituents.

Computational methods are used to explore the conformational landscape of substituted aziridines. A key conformational process in N-substituted aziridines is nitrogen inversion, where the substituent on the nitrogen atom passes through a planar transition state to invert its configuration. The energy barrier for this inversion is sensitive to the nature of the substituent. Computational studies have shown that electron-withdrawing groups on the nitrogen atom, such as a carbonyl group (present in the tert-butyloxycarbonyl activating group), can significantly lower the N-inversion energy barrier. This is because the planar transition state is stabilized by the delocalization of the nitrogen lone pair into the π-system of the substituent.

Substituents also exert profound electronic effects that can alter the reactivity and regioselectivity of the aziridine ring. Studies on N-substituted aziridines have shown a wide range of N-inversion energy barriers, from 5.48 kcal/mol for a tosyl group to 17.06 kcal/mol for a CHMePh group. The reactivity towards ring-opening by a nucleophile like the cyanide ion was also found to be highly dependent on the N-substituent. The substituent's ability to stabilize the developing negative charge on the nitrogen atom in the SN2 transition state is a key factor. Electron-withdrawing groups activate the aziridine ring towards nucleophilic attack, making the nitrogen a better leaving group.

Advanced Spectroscopic and Analytical Characterization Methodologies in Aziridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of aziridine (B145994) derivatives. researchgate.netethz.ch Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms.

In the case of Tert-butyl 3-(aziridin-1-yl)propanoate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the aziridine ring typically appear as a complex multiplet, a result of their diastereotopic nature and the small vicinal coupling constants characteristic of three-membered rings. The methylene (B1212753) protons adjacent to the nitrogen (α to the aziridine) and those adjacent to the carbonyl group (β to the aziridine) would present as triplets, assuming free rotation. The tert-butyl group would yield a sharp singlet, integrating to nine protons, in a highly shielded region of the spectrum.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbons of the aziridine ring are typically found in the range of 20-40 ppm. The methylene carbons of the propanoate chain, the ester carbonyl carbon (~170 ppm), and the quaternary and methyl carbons of the tert-butyl group would all have characteristic chemical shifts. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aziridine Ring CH₂ | ¹H | 1.0 - 1.5 | Multiplet (AA'BB') | Protons are chemically equivalent but magnetically non-equivalent. |

| N-CH₂ -CH₂-COO | ¹H | 2.5 - 2.8 | Triplet | Adjacent to the electron-withdrawing nitrogen atom. |

| N-CH₂-CH₂ -COO | ¹H | 2.3 - 2.6 | Triplet | Adjacent to the carbonyl group. |

| C(CH₃)₃ | ¹H | 1.4 - 1.5 | Singlet | Characteristic signal for the tert-butyl group. |

| Aziridine Ring C H₂ | ¹³C | 20 - 30 | - | Shielded due to ring strain. |

| N-C H₂-CH₂-COO | ¹³C | 45 - 55 | - | Influenced by the nitrogen atom. |

| N-CH₂-C H₂-COO | ¹³C | 30 - 40 | - | Influenced by the carbonyl group. |

| C =O | ¹³C | 170 - 173 | - | Typical chemical shift for an ester carbonyl. |

| C (CH₃)₃ | ¹³C | 80 - 82 | - | Quaternary carbon of the tert-butyl group. |

| C(C H₃)₃ | ¹³C | 27 - 29 | - | Methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, techniques like Electron Ionization (EI) or softer ionization methods such as Electrospray Ionization (ESI) can be used.

Under EI-MS, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern is dictated by the relative stability of the resulting ions. A prominent fragmentation pathway for esters is the loss of the alkoxy group or the entire ester group. libretexts.org For this molecule, key fragmentation events would include:

Loss of a tert-butyl radical: A characteristic peak at [M-57]⁺ resulting from the cleavage of the C-O bond of the ester, leading to a stable tert-butyl cation.

Loss of isobutylene (B52900): A McLafferty-type rearrangement can lead to the loss of isobutylene (C₄H₈, 56 Da), resulting in a peak at [M-56]⁺.

Aziridine Ring Fragmentation: The aziridine ring can undergo cleavage to produce characteristic fragments. acs.orgnih.gov Cleavage of the propanoate side chain can lead to the formation of an aziridinyl-containing cation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments, further confirming the compound's identity.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 171 | [M]⁺ | C₉H₁₇NO₂ | Molecular Ion |

| 156 | [M - CH₃]⁺ | C₈H₁₄NO₂ | Loss of a methyl radical from the tert-butyl group. |

| 115 | [M - C₄H₈]⁺ | C₅H₉NO₂ | Loss of isobutylene via McLafferty rearrangement. |

| 114 | [M - C₄H₉]⁺ | C₅H₈NO₂ | Loss of a tert-butyl radical. |

| 98 | [M - O-tBu]⁺ | C₅H₈NO | Loss of the tert-butoxy (B1229062) radical. |

| 57 | [C₄H₉]⁺ | C₄H₉ | Tert-butyl cation, often a very abundant peak. |

| 42 | [C₂H₄N]⁺ | C₂H₄N | Fragment corresponding to the aziridine ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comyoutube.com These two methods are often complementary.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the region of 1730-1750 cm⁻¹. researchgate.net Other key absorptions include:

C-H Stretching: Aliphatic C-H stretches from the methylene and tert-butyl groups would appear just below 3000 cm⁻¹.

C-O Stretching: The ester C-O stretches will produce strong bands in the 1150-1250 cm⁻¹ region.

C-N Stretching: The aziridine C-N stretch is typically found in the 1200-1250 cm⁻¹ region.

Aziridine Ring Modes: The characteristic ring deformation (breathing) modes of the aziridine ring can sometimes be observed in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy would also detect these vibrations, but with different relative intensities based on the change in polarizability of the bonds during vibration.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretching | 1730 - 1750 | Strong |

| C-N (Aziridine) | Stretching | 1200 - 1250 | Medium |

| C-O (Ester) | Stretching | 1150 - 1250 | Strong |

| N-H (Aziridine) | Bending (if unsubstituted) | ~1050 | Medium |

| Aziridine Ring | Ring Deformation | 800 - 900 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique provides the exact coordinates of each atom in the crystal lattice, from which precise bond lengths, bond angles, and torsional angles can be calculated.

For this compound, an X-ray crystal structure would unambiguously confirm the molecular connectivity. It would provide invaluable data on the geometry of the strained aziridine ring, including its C-C and C-N bond lengths and internal angles, which are expected to be near 60 degrees. uni-muenchen.de Furthermore, the analysis would reveal the molecule's preferred conformation in the solid state, detailing the spatial arrangement of the propanoate chain relative to the aziridine ring and the orientation of the bulky tert-butyl group. This information is critical for understanding steric interactions and potential intermolecular forces, such as hydrogen bonding, if applicable in the crystal packing.

Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis. However, aziridines can be sensitive to decomposition at high temperatures or on acidic surfaces within the GC system. nih.govresearchgate.net Coupling GC with a mass spectrometer allows for both separation and identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for non-volatile or thermally sensitive compounds and is widely used for purity assessment in the pharmaceutical industry. mdpi.com For this compound, both normal-phase and reversed-phase HPLC could be employed.

Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).

Reversed-Phase HPLC: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).

HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective mode for separating polar compounds like aziridines. nih.gov

Detection is typically achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 4: Summary of Chromatographic Techniques for Analysis

| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Detection | Primary Use |

| GC | DB-5, HP-1 (non-polar capillary columns) | Helium, Hydrogen | FID, MS | Purity assessment, analysis of volatile impurities. |

| Normal-Phase HPLC | Silica, Alumina | Hexane, Ethyl Acetate (B1210297), Isopropanol | UV, ELSD, MS | Purification, separation of isomers. |

| Reversed-Phase HPLC | C18, C8, Phenyl | Acetonitrile, Methanol, Water, Buffers | UV, ELSD, MS | Purity assessment, quantification. |

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(aziridin-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic ring-opening of aziridine derivatives with tert-butyl esters. For example, a Mitsunobu reaction or coupling between aziridine-containing nucleophiles and activated tert-butyl carboxylates (e.g., tert-butyl bromoacetate) under anhydrous conditions . Key parameters include:

- Catalyst : Use of triphenylphosphine or DIAD in Mitsunobu-type reactions.

- Solvent : Polar aprotic solvents (e.g., DCM, THF) to stabilize intermediates.

- Temperature : Low temperatures (0–5°C) to minimize side reactions like aziridine ring-opening via undesired pathways.

- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures .

Optimization can be guided by Design of Experiments (DoE) to assess variables like stoichiometry, solvent polarity, and reaction time .

Q. How can the purity and structural integrity of This compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% ideal for downstream applications).

- Spectroscopy :

- 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and aziridine protons (δ ~1.8–2.2 ppm, multiplet) .

- IR : Confirm ester carbonyl (~1720 cm⁻¹) and aziridine ring vibrations (~930 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to match the molecular ion ([M+H]+) with theoretical m/z .

Q. What safety protocols are critical when handling This compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors (aziridines are toxic and mutagenic) .

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis or ring-opening .

Advanced Research Questions

Q. How can computational methods predict the reactivity of This compound in ring-opening reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the aziridine ring. Parameters include Fukui indices for electrophilicity and LUMO maps .

- MD Simulations : Predict solvation effects (e.g., in DMSO vs. THF) on reaction barriers .

- Benchmarking : Compare predicted activation energies with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What experimental strategies resolve contradictions in reported spectral data for This compound derivatives?

- Methodological Answer :

- Cross-Validation : Replicate synthesis under cited conditions and compare NMR/IR with literature .

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of tert-butyl groups) that may obscure signals .

- Isotopic Labeling : Use 15N-labeled aziridine to track ring-opening pathways via 2D HMBC .

Q. How does steric hindrance from the tert-butyl group influence the stability of This compound under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH).

- Activation Energy : Calculate using Arrhenius plots from temperature-dependent degradation rates .

- Comparative Analysis : Synthesize analogs (e.g., methyl ester) to isolate steric vs. electronic effects .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.